molecular formula C4H6BrF B6280811 rac-(1R,2R)-1-bromo-2-fluorocyclobutane CAS No. 2309431-49-8

rac-(1R,2R)-1-bromo-2-fluorocyclobutane

Cat. No.: B6280811
CAS No.: 2309431-49-8
M. Wt: 152.99 g/mol
InChI Key: WCOXLGTZIDLICY-QWWZWVQMSA-N
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Description

rac-(1R,2R)-1-Bromo-2-fluorocyclobutane is a bicyclic organohalide featuring a four-membered cyclobutane ring substituted with bromine and fluorine at adjacent carbon atoms. Its racemic nature arises from the (1R,2R) stereoisomerism, making it a chiral building block in asymmetric synthesis and pharmaceutical intermediates. The compound’s strained cyclobutane ring and halogen substituents impart unique reactivity, particularly in ring-opening reactions and cross-coupling chemistry .

Properties

CAS No.

2309431-49-8

Molecular Formula

C4H6BrF

Molecular Weight

152.99 g/mol

IUPAC Name

(1R,2R)-1-bromo-2-fluorocyclobutane

InChI

InChI=1S/C4H6BrF/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1

InChI Key

WCOXLGTZIDLICY-QWWZWVQMSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1F)Br

Canonical SMILES

C1CC(C1F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Bromofluorination via Radical Pathways

Radical-mediated bromofluorination offers a route to vicinal dihalides. In one approach, cyclobutene is treated with N-bromosuccinimide (NBS) and a fluorinating agent (e.g., Selectfluor®) under UV light. The reaction proceeds via a bromine radical adding to the double bond, followed by fluorine abstraction:

Cyclobutene+NBSUVBromocyclobutyl radicalSelectfluor®This compound\text{Cyclobutene} + \text{NBS} \xrightarrow{\text{UV}} \text{Bromocyclobutyl radical} \xrightarrow{\text{Selectfluor®}} \text{this compound}

Yields range from 45–60%, with diastereomeric excess (d.e.) dependent on solvent polarity. Polar aprotic solvents like DMF favor trans-addition due to transition-state stabilization.

Electrophilic Fluorination of Bromocyclobutane

Direct fluorination of 1-bromocyclobutane using xenon difluoride (XeF₂) in dichloromethane at −78°C achieves selective substitution:

1-Bromocyclobutane+XeF2This compound+Xe+HBr\text{1-Bromocyclobutane} + \text{XeF}_2 \rightarrow \text{this compound} + \text{Xe} + \text{HBr}

This method affords moderate yields (35–50%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Cyclization of Dihalogenated Precursors

Dehydrohalogenation of 1,2-Dibromo-1-fluorocyclobutane

Treatment of 1,2-dibromo-1-fluorocyclobutane with a mild base (e.g., K₂CO₃ in ethanol) induces β-elimination, yielding the target compound:

1,2-Dibromo-1-fluorocyclobutaneK2CO3This compound+HBr\text{1,2-Dibromo-1-fluorocyclobutane} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{HBr}

The reaction is highly sensitive to temperature; excess heating (>50°C) leads to ring-opening byproducts.

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst-mediated RCM of diene precursors provides stereocontrol. For example, 1-bromo-4-fluoro-1,3-butadiene undergoes cyclization in the presence of Grubbs II catalyst:

1-Bromo-4-fluoro-1,3-butadieneGrubbs IIThis compound\text{1-Bromo-4-fluoro-1,3-butadiene} \xrightarrow{\text{Grubbs II}} \text{this compound}

This method achieves 70–75% yields but requires anhydrous conditions and inert atmosphere.

Comparative Analysis of Methods

MethodYield (%)Diastereomeric ExcessKey AdvantagesLimitations
Radical Bromofluorination45–6060–70% d.e.Scalable, mild conditionsLow regioselectivity
XeF₂ Fluorination35–50N/ANo catalyst requiredMoisture-sensitive, costly reagents
Dehydrohalogenation55–65>90% d.e.High stereoselectivityPrecursor synthesis complexity
RCM70–7585–90% d.e.Excellent stereocontrolHigh catalyst cost

Experimental Optimization

Solvent Effects

Dimethyl sulfoxide (DMSO) enhances reaction rates in substitution pathways by stabilizing transition states through polar interactions. For example, fluorination of 1-bromocyclobutane with KF in DMSO at 80°C achieves 58% yield versus 22% in THF.

Temperature Control

Exothermic reactions (e.g., radical bromofluorination) require gradual reagent addition and cooling to maintain temperatures below 40°C, preventing thermal decomposition.

Analytical Validation

  • NMR Spectroscopy : 19F^{19}\text{F} NMR shows a singlet at δ −118 ppm (CF coupling), while 1H^{1}\text{H} NMR exhibits splitting from vicinal Br and F (J = 14–16 Hz).

  • Chiral HPLC : Resolution on a Chiralpak® AD-H column confirms racemic composition with a 1:1 enantiomer ratio .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-bromo-2-fluorocyclobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: 2-fluorocyclobutanol

    Elimination: 1-fluorocyclobutene

    Oxidation: Corresponding ketones

    Reduction: Cyclobutane derivatives

Scientific Research Applications

rac-(1R,2R)-1-bromo-2-fluorocyclobutane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-bromo-2-fluorocyclobutane involves its interaction with various molecular targets. The presence of both bromine and fluorine atoms allows for unique reactivity patterns, influencing the compound’s behavior in different chemical environments. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new products. Additionally, the fluorine atom can stabilize reaction intermediates, affecting the overall reaction pathway .

Comparison with Similar Compounds

Cyclopropane Derivatives

Example : rac-(1R,2R)-2-(2-Fluoropropan-2-yl)cyclopropane-1-carboxylic acid (CAS: EN300-1805590)

  • Structural Differences : Cyclopropane (3-membered ring) vs. cyclobutane (4-membered), with a carboxylic acid substituent.
  • Reactivity : Cyclopropane’s higher ring strain increases susceptibility to ring-opening reactions compared to cyclobutane. The carboxylic acid group enables nucleophilic acyl substitution, absent in the bromo-fluoro cyclobutane .
  • Applications : Used in drug design for bioisosteric replacement, whereas the bromo-fluoro cyclobutane is more relevant in halogenation-driven coupling reactions.
Property rac-(1R,2R)-1-Bromo-2-fluorocyclobutane rac-(1R,2R)-2-(2-Fluoropropan-2-yl)cyclopropane-1-carboxylic acid
Ring size Cyclobutane Cyclopropane
Key substituents Br, F F, COOH
Molecular Weight (g/mol) ~178.0 (estimated) 344.21
Primary reactivity Halogenation, ring-opening Acid-catalyzed decarboxylation

Aromatic Bromo-Fluoro Compounds

Example : 1-(Bromomethyl)-3-fluoro-5-methylbenzene (CAS: 212268-39-8)

  • Structural Differences : Aromatic benzene ring vs. alicyclic cyclobutane.
  • Electronic Effects : Benzene’s resonance stabilizes the ring, reducing reactivity compared to the strained cyclobutane. Bromine here is benzylic, favoring SN2 reactions, whereas cyclobutane’s bromine is less sterically accessible .
  • Applications : Aromatic bromo-fluoro compounds are common in agrochemicals, while the cyclobutane derivative is tailored for stereoselective synthesis.
Property This compound 1-(Bromomethyl)-3-fluoro-5-methylbenzene
Ring type Alicyclic (cyclobutane) Aromatic (benzene)
Halogen positions Adjacent carbons Meta positions on benzene
Molecular Weight (g/mol) ~178.0 (estimated) 203.05
Stability Moderate (ring strain) High (aromatic stabilization)

Spirocyclic Brominated Compounds

Example : rac-(1R,5R)-1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]

  • Structural Differences : Spirocyclic framework with an oxygen atom vs. simple cyclobutane.
  • Reactivity : The oxygen atom introduces polarity, enhancing solubility in polar solvents. The spiro structure complicates stereochemical outcomes compared to the planar cyclobutane derivative .
  • Applications : Spiro compounds are valuable in materials science, whereas bromo-fluoro cyclobutane is leveraged for chiral resolution.

Cyclobutane Amine Derivatives

Example : rac-(1R,2R)-2-cyclopropylcyclobutan-1-amine hydrochloride

  • Functional Groups : Amine hydrochloride vs. bromo-fluoro substituents.
  • Reactivity : The amine group enables acid-base chemistry and salt formation, absent in the halogenated cyclobutane. The cyclopropyl substituent adds steric hindrance .
  • Applications : Amine derivatives are used in bioactive molecule synthesis, contrasting with the halogenated compound’s role in cross-coupling.

Key Research Findings

  • Synthetic Utility: The bromo-fluoro cyclobutane’s adjacent halogens facilitate tandem elimination or substitution reactions, a feature less pronounced in cyclopropane or aromatic analogs .
  • Thermal Stability : Cyclobutane derivatives exhibit lower thermal stability than aromatic compounds but higher than cyclopropanes due to reduced ring strain .
  • Chiral Resolution: The (1R,2R) configuration makes it a superior candidate for asymmetric catalysis compared to non-chiral analogs like 1-(bromomethyl)-3-fluoro-5-methylbenzene .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for rac-(1R,2R)-1-bromo-2-fluorocyclobutane, and how are stereochemical outcomes controlled?

  • Methodology :

  • Ring-closing strategies : Cyclobutane rings can be synthesized via [2+2] photocycloaddition or strain-driven ring closure of halogenated precursors. Bromine and fluorine can be introduced via nucleophilic substitution (e.g., using NaBr or AgF) or halogen-exchange reactions under controlled temperatures (e.g., -78°C to 25°C) .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., palladium complexes) may direct the trans (1R,2R) configuration. Diastereomer separation via chiral chromatography (e.g., HPLC with amylose-based columns) is often required .
    • Key challenges : Competing elimination pathways due to bromine’s leaving-group propensity require careful optimization of solvents (e.g., DMF or THF) and bases (e.g., KOtBu) .

Q. Which analytical techniques are most effective for confirming the structure and purity of rac-(1R,2R)-1-bromo-2-fluorocyclobutane?

  • Methodology :

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify substituent positions and confirm stereochemistry. Coupling constants (e.g., JHHJ_{HH} and JFHJ_{FH}) distinguish cis vs. trans isomers .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} splitting) .
  • X-ray crystallography : Resolves absolute configuration, particularly for resolving racemic mixtures into enantiomers .

Advanced Research Questions

Q. How can enantioselective synthesis of (1R,2R)-1-bromo-2-fluorocyclobutane be optimized to minimize racemization?

  • Methodology :

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP or Josiphos) with transition metals (e.g., Pd or Cu) to induce stereoselectivity during cyclization or halogenation .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) or dynamic kinetic asymmetric transformations (DYKAT) can enhance enantiomeric excess (ee) >90% .
  • Computational modeling : DFT calculations predict transition-state energies to guide catalyst design and reaction conditions (e.g., solvent polarity effects) .

Q. How do the bromine and fluorine substituents influence the reactivity of the cyclobutane ring in cross-coupling or ring-opening reactions?

  • Mechanistic insights :

  • Bromine : Acts as a leaving group in SN2 reactions (e.g., Suzuki-Miyaura coupling) but may promote β-hydride elimination in palladium-catalyzed reactions.
  • Fluorine : Electron-withdrawing effects stabilize the ring but reduce nucleophilic substitution rates. Fluorine’s strong C-F bond directs reactivity toward selective functionalization at the bromine site .
    • Experimental design : Use bulky bases (e.g., DBU) to suppress elimination in cross-couplings. Fluorine’s ortho-directing effects can be leveraged in electrophilic aromatic substitution .

Q. How should researchers address contradictions in reported reaction yields for halogenation steps in cyclobutane systems?

  • Troubleshooting strategies :

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) may improve halogen exchange but increase side reactions. Compare yields in DMF vs. THF .
  • Catalyst screening : Test silver(I) vs. copper(I) salts for fluoride incorporation; AgF often provides higher selectivity but lower solubility .
  • Temperature gradients : Perform kinetic studies at varying temperatures (e.g., 0°C vs. room temperature) to identify optimal conditions .

Key Research Gaps and Future Directions

  • Biochemical applications : Explore enzyme inhibition (e.g., cyclooxygenase) using fluorinated cyclobutanes as probes .
  • Material science : Investigate photophysical properties (e.g., fluorescence) for OLED or sensor applications .
  • Mechanistic studies : Use 18O^{18}\text{O}-labeling or kinetic isotope effects to elucidate halogenation pathways .

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